![molecular formula C11H6Cl2N2O3 B1525825 6-(2,3-Dichlorophenoxy)pyridazine-3-carboxylic acid CAS No. 1184088-66-1](/img/structure/B1525825.png)
6-(2,3-Dichlorophenoxy)pyridazine-3-carboxylic acid
Overview
Description
6-(2,3-Dichlorophenoxy)pyridazine-3-carboxylic acid is a heterocyclic compound . It has a molecular weight of 285.09 . The compound is in powder form and is stored at room temperature .
Synthesis Analysis
The synthesis of pyridazinium salts was achieved from readily available phenylazosulfonates in a single reaction step via the formation of short-lived phenyldiazenes, which undergo a rapid cycloaddition to furans to give the desired products after elimination of water .Molecular Structure Analysis
The IUPAC name of this compound is 6-(2,3-dichlorophenoxy)-3-pyridazinecarboxylic acid . The InChI code is 1S/C11H6Cl2N2O3/c12-6-2-1-3-8(10(6)13)18-9-5-4-7(11(16)17)14-15-9/h1-5H,(H,16,17) .Chemical Reactions Analysis
Pyridazine synthesis involves a copper-promoted 6-endo-trig cyclization of readily available β,γ-unsaturated hydrazones. This enables an efficient synthesis of a series of 1,6-dihydropyridazines with good yields, high functional group tolerance, and remarkable regioselectivity under mild conditions .Physical And Chemical Properties Analysis
The compound is a powder and is stored at room temperature . It has a molecular weight of 285.08 g/mol .Scientific Research Applications
Pharmaceutical Research
This compound is part of the pyridazine class, which includes derivatives that are selective inhibitors of enzymes like cGMP phosphodiesterase (PDE). They are used in the prevention of complications such as retinopathy, neuropathy, and cataract formation in diabetes .
Material Science
Pyridazine derivatives have potential in material science for the development of new materials with unique properties suitable for industrial applications .
Optoelectronic Devices
Due to their luminescent properties, these compounds are used in optoelectronic devices which are crucial for modern electronic applications .
Biological Activities
A wide range of biological activities is associated with pyridazine derivatives, including analgesic, anti-inflammatory, antimicrobial, and many more therapeutic effects .
Agrochemicals
The pyridazine nucleus is also explored for its use in agrochemicals due to its diverse biological activities which can be beneficial in plant protection and growth regulation .
Cardiovascular Drugs
Initially explored for cardiovascular drugs, pyridazine derivatives continue to be a focus in the search for new treatments in this field .
Safety And Hazards
properties
IUPAC Name |
6-(2,3-dichlorophenoxy)pyridazine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl2N2O3/c12-6-2-1-3-8(10(6)13)18-9-5-4-7(11(16)17)14-15-9/h1-5H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPYYBRNGTASUCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)OC2=NN=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl2N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,3-Dichlorophenoxy)pyridazine-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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